N-{4-[1-(ethanesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
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Overview
Description
N-{4-[1-(ethanesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound with the molecular formula C19H23N3O4S2 and a molecular weight of 421.53 g/mol. This compound is characterized by its unique structure, which includes a dihydropyrazole ring substituted with ethylsulfonyl and methylphenyl groups, as well as a methanesulfonamide moiety.
Preparation Methods
The synthesis of N-{4-[1-(ethanesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydropyrazole core, followed by the introduction of the ethylsulfonyl and methylphenyl substituents. The final step involves the attachment of the methanesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
N-{4-[1-(ethanesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Hydrolysis: The methanesulfonamide group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids and amines.
Scientific Research Applications
N-{4-[1-(ethanesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[1-(ethanesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
N-{4-[1-(ethanesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can be compared with other similar compounds, such as:
N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide: Known for its use in color development processes.
N-[5-(ethylsulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine: Studied for its pharmacological properties.
Properties
IUPAC Name |
N-[4-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-4-28(25,26)22-19(17-8-6-5-7-14(17)2)13-18(20-22)15-9-11-16(12-10-15)21-27(3,23)24/h5-12,19,21H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIWVOSNTAIPRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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